molecular formula C17H29BO2Si B1528057 Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane CAS No. 2096994-91-9

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane

Cat. No. B1528057
M. Wt: 304.3 g/mol
InChI Key: GQZILDONIWCXMI-UHFFFAOYSA-N
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Description

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a chemical compound with the CAS Number: 1186026-67-4. It has a molecular weight of 276.26 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 . This indicates that the compound has a complex structure involving boron, silicon, and carbon atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Surface Modification and Hydrophobicity

  • Hydrophobic and Super-Hydrophobic Surfaces : The modification of surfaces using silanes, including trimethoxyalkyl silanes and trialkylmethoxy silanes, has been explored for creating hydrophobic and super-hydrophobic surfaces. The surface characteristics, such as hydrophobicity, can be finely tuned by controlling the grafting of these silanes onto silanol-containing surfaces. This modification process is catalyzed by acids such as p-toluenesulfonic acid, allowing for a high degree of control over the surface properties (García et al., 2007).

Polymer Chemistry and Materials Science

  • Polyorganosiloxanes : The synthesis of QMD and QD polyorganosiloxanes from tetrakis(trimethylsiloxy)silane demonstrates the reactivity and versatility of silane compounds in forming polymers with specific properties, such as fire retardancy. These materials have potential applications in various fields, including coatings and sealants (Connell et al., 1994).
  • Electrolyte Solvents for Li-ion Batteries : Novel silane compounds have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries. These silane-based electrolytes exhibit high lithium-ion conductivities and excellent stability, suggesting their potential to improve battery performance and longevity (Amine et al., 2006).

Chemical Synthesis and Functionalization

  • Functionalized Benzosiloles : Tin-mediated cyclization of (o-Alkynylphenyl)silane has been employed for the synthesis of 3-stannylbenzosilole, a precursor for modular synthesis of 2,3-disubstituted benzosiloles. These compounds are promising materials for electronic applications due to their high electron mobility, demonstrating the use of silane compounds in advanced materials synthesis (Ilies et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,12-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZILDONIWCXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135940
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane

CAS RN

2096994-91-9
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096994-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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